An In-depth Technical Guide to the Physicochemical Properties of 2-Ethyl-2-(5-iodopentyl)-1,3-dioxolane
An In-depth Technical Guide to the Physicochemical Properties of 2-Ethyl-2-(5-iodopentyl)-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-2-(5-iodopentyl)-1,3-dioxolane is a halogenated organic compound featuring a 1,3-dioxolane ring. This heterocyclic acetal structure is of significant interest in synthetic organic chemistry and drug development. The 1,3-dioxolane moiety often serves as a protecting group for aldehydes and ketones, or as a chiral auxiliary in asymmetric synthesis.[1] The presence of a terminal iodine atom in the pentyl chain introduces a reactive site amenable to a variety of nucleophilic substitution and cross-coupling reactions, making it a versatile building block for the synthesis of more complex molecules. Understanding the physicochemical properties of this compound is paramount for its effective use in laboratory and industrial settings, influencing reaction kinetics, purification strategies, and formulation development. This guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-Ethyl-2-(5-iodopentyl)-1,3-dioxolane, alongside detailed experimental protocols for their determination.
Chemical Identity and Molecular Structure
The fundamental characteristics of 2-Ethyl-2-(5-iodopentyl)-1,3-dioxolane are summarized in the table below. The molecule consists of a five-membered dioxolane ring with an ethyl group and a 5-iodopentyl group attached to the C2 position.
| Property | Value | Source |
| IUPAC Name | 2-ethyl-2-(5-iodopentyl)-1,3-dioxolane | [2] |
| CAS Number | 891270-49-8 | [2][3] |
| Molecular Formula | C₁₀H₁₉IO₂ | [2][3] |
| Molecular Weight | 298.16 g/mol | [2][3] |
| Canonical SMILES | CCC1(CCCCCI)OCCO1 | [2] |
Physicochemical Properties: A Detailed Analysis
A thorough understanding of a compound's physicochemical properties is crucial for its application in research and development. While experimental data for 2-Ethyl-2-(5-iodopentyl)-1,3-dioxolane is not extensively published, we can infer and predict many of its key characteristics based on the properties of analogous structures and established chemical principles.
Physical State and Appearance
Pure alkyl halides are generally colorless compounds.[4] However, alkyl iodides can develop a color, often brownish or violet, upon exposure to light due to slow decomposition and the formation of diatomic iodine (I₂).[4] Many volatile halogenated compounds are also known to have a sweet odor.[4] Given its molecular weight, 2-Ethyl-2-(5-iodopentyl)-1,3-dioxolane is expected to be a liquid at room temperature.
Melting and Boiling Points
The melting and boiling points of haloalkanes are typically higher than their parent hydrocarbons due to increased molecular mass and stronger intermolecular forces, namely dipole-dipole interactions and van der Waals forces.[4] For a homologous series of haloalkanes, the boiling point increases with the increasing atomic mass of the halogen (F < Cl < Br < I).[4]
Solubility
The solubility of a compound is a critical parameter in drug development and synthetic chemistry. The principle of "like dissolves like" provides a general guideline.[5] 2-Ethyl-2-(5-iodopentyl)-1,3-dioxolane possesses both polar (dioxolane ring, C-I bond) and nonpolar (alkyl chains) regions, suggesting it will be soluble in a range of organic solvents. Its solubility in water is expected to be low. Despite the polarity of the carbon-halogen bond, haloalkanes are generally only sparingly soluble in water because they cannot form strong hydrogen bonds.[6] Computational methods, such as Quantitative Structure-Property Relationship (QSPR) models and thermodynamics-based approaches, can be employed to predict solubility with greater accuracy.[7][8]
Lipophilicity (logP)
The octanol-water partition coefficient (Kow or P) is a measure of a compound's lipophilicity, which is a key factor in its pharmacokinetic profile (absorption, distribution, metabolism, and excretion). It is typically expressed as its logarithm (logP). A positive logP value indicates a preference for the lipid (octanol) phase, while a negative value indicates a preference for the aqueous phase.[9] Given the long alkyl chain and the presence of iodine, 2-Ethyl-2-(5-iodopentyl)-1,3-dioxolane is expected to be a lipophilic molecule with a positive logP value. This can be estimated using computational models or determined experimentally.[9][10]
| Predicted Physicochemical Properties | Estimated Value/Characteristic | Rationale |
| Boiling Point | > 200 °C | Significantly higher than smaller analogs like 2-ethyl-2-methyl-1,3-dioxolane (116-117 °C) due to increased molecular weight and stronger van der Waals forces from the iodopentyl chain. |
| Melting Point | < 25 °C | Likely a liquid at room temperature, similar to other dioxolanes with substantial alkyl chains. |
| Density | > 1 g/mL | The presence of the heavy iodine atom is expected to make the compound denser than water. |
| Solubility in Water | Low | The large, nonpolar alkyl-iodide chain will dominate over the moderate polarity of the dioxolane ring, limiting aqueous solubility. |
| Solubility in Organic Solvents | High | Expected to be readily soluble in common organic solvents like ethers, chlorinated hydrocarbons, and aromatic hydrocarbons. |
| logP (Octanol-Water Partition Coefficient) | High positive value | The significant hydrophobic character of the molecule suggests high lipophilicity. |
Synthesis and Reactivity
1,3-Dioxolanes are typically synthesized by the acid-catalyzed reaction of an aldehyde or ketone with a 1,2-diol, such as ethylene glycol.[11] For 2-Ethyl-2-(5-iodopentyl)-1,3-dioxolane, a plausible synthetic route would involve the reaction of 7-iodoheptan-2-one with ethylene glycol in the presence of an acid catalyst, with continuous removal of water to drive the equilibrium towards the product.
The reactivity of this molecule is largely dictated by the carbon-iodine bond. The C-I bond is relatively weak, making the iodine atom a good leaving group in nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at the terminus of the pentyl chain. The dioxolane ring is generally stable under neutral and basic conditions but can be hydrolyzed under acidic conditions to regenerate the parent ketone.
Spectral Analysis: A Predictive Overview
While specific spectra for 2-Ethyl-2-(5-iodopentyl)-1,3-dioxolane are not publicly available, we can predict the key features based on the functional groups present in the molecule.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methylene protons of the dioxolane ring (a singlet or a complex multiplet), and the protons of the iodopentyl chain (a series of multiplets). The protons on the carbon adjacent to the iodine atom (C-I) would be the most deshielded of the pentyl chain protons.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display distinct signals for each of the ten carbon atoms in the molecule. The quaternary carbon of the dioxolane ring (C2) will appear significantly downfield. The chemical shifts of the carbons in the dioxolane ring are characteristic.[12][13][14] The carbon attached to the iodine atom will also have a characteristic chemical shift, typically at a lower field than the other methylene carbons of the pentyl chain.
Mass Spectrometry
In a mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 298. A prominent feature of iodoalkanes is the cleavage of the weak C-I bond, leading to the loss of an iodine atom.[15] This would result in a significant fragment ion at m/z 171 ([M-I]⁺). The presence of an ion at m/z 127 corresponding to I⁺ is also possible, though often of low abundance.[16]
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong C-O stretching vibrations from the dioxolane ring, typically in the 1200-1000 cm⁻¹ region.[4] The spectrum will also show C-H stretching and bending vibrations from the alkyl groups. The C-I stretching vibration occurs at lower frequencies, typically in the range of 600-500 cm⁻¹, which falls into the fingerprint region of the spectrum.
Experimental Protocols
The following section outlines detailed methodologies for the experimental determination of key physicochemical properties of 2-Ethyl-2-(5-iodopentyl)-1,3-dioxolane.
Synthesis of 2-Ethyl-2-(5-iodopentyl)-1,3-dioxolane
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